

The Discovery and Development of DGAT2 Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: Jnj-dgat2-A

Cat. No.: B15574675

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Introduction

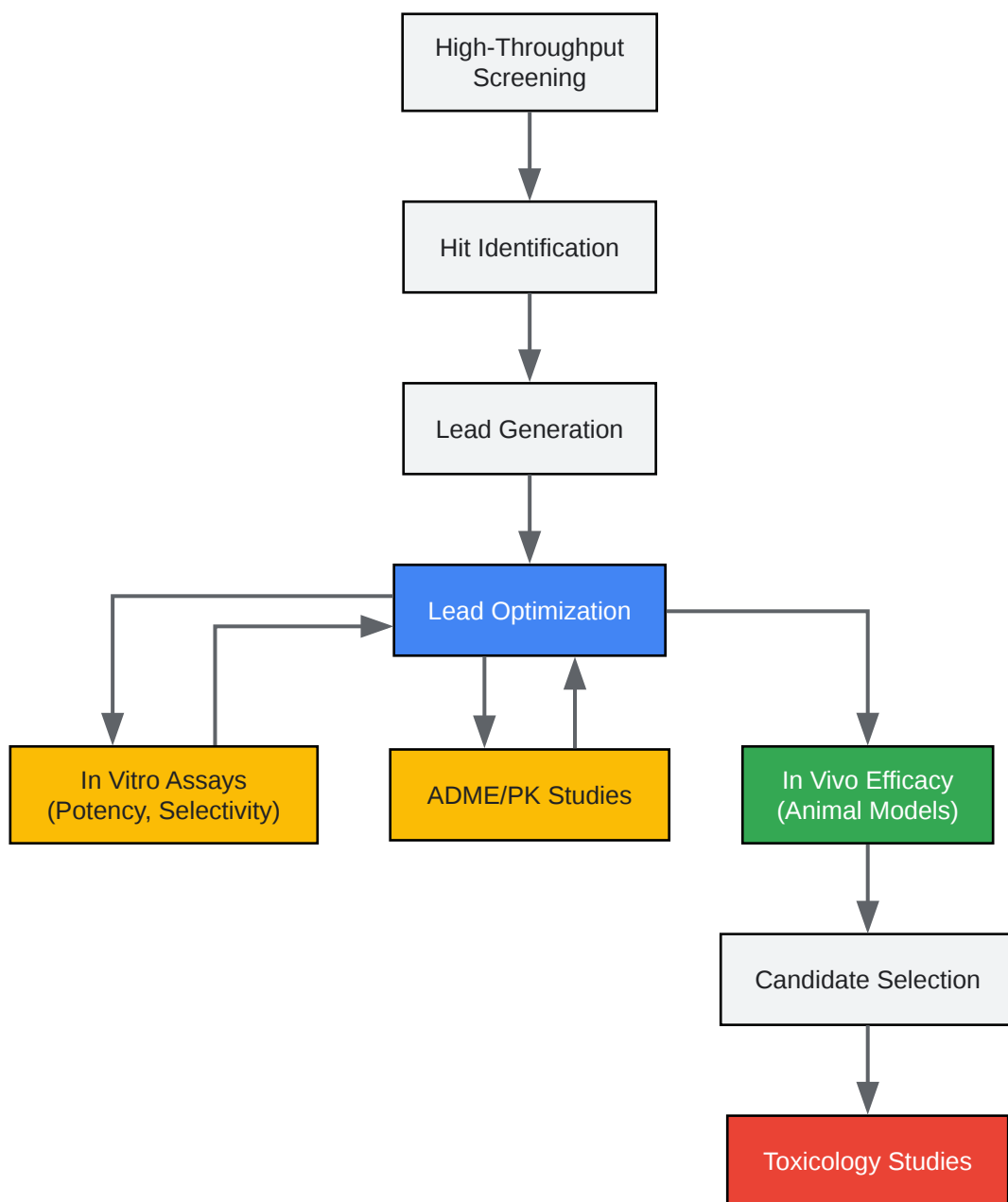
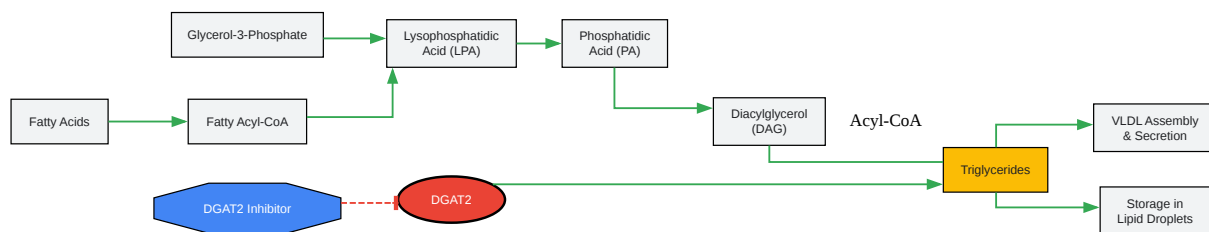
Diacylglycerol O-acyltransferase 2 (DGAT2) has emerged as a promising therapeutic target for a range of metabolic disorders, most notably non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH).[1] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2] Its inhibition is a rational approach to reducing the accumulation of fat in the liver and other tissues, which is a hallmark of these conditions.[1][2] Several pharmaceutical companies, including Janssen Research & Development, LLC, have active preclinical programs targeting DGAT2.[3] While the specific compound "JNJ-DGAT2-A" requested does not appear in publicly available literature, this guide will provide an in-depth overview of the discovery and development of DGAT2 inhibitors, using data from representative compounds in the field to illustrate the process.

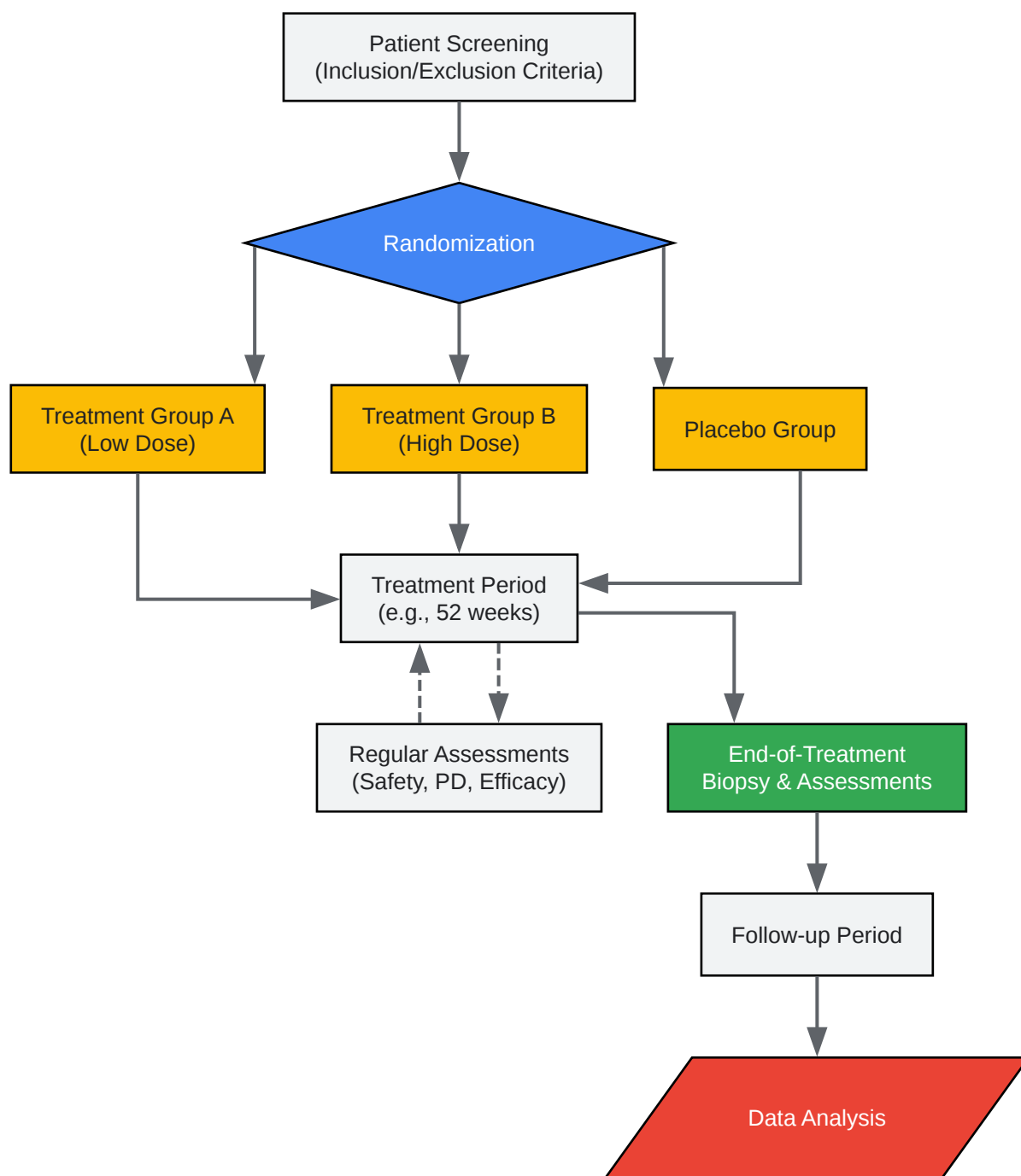
The Role of DGAT2 in Triglyceride Synthesis

DGAT2 is an integral membrane protein located in the endoplasmic reticulum. It plays a crucial role in the final stage of triglyceride biosynthesis by converting diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride.[2][4] This pathway is fundamental for energy storage.[4] In conditions of metabolic stress, such as in NAFLD and NASH, the upregulation of this pathway contributes to excessive lipid accumulation in hepatocytes, leading to cellular damage and inflammation.[1]

Signaling Pathway of Triglyceride Synthesis via DGAT2

The synthesis of triglycerides is a multi-step process. DGAT2 is considered the primary enzyme responsible for hepatic triglyceride synthesis.[4] The activity of DGAT2 and the overall pathway are influenced by various upstream signals, including the availability of substrates like fatty acids and glycerol-3-phosphate, and hormonal regulation, for instance by insulin.[4][5]





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